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2-amino-N-(2-methylphenyl)benzamide
Overview
Description
2-amino-N-(2-methylphenyl)benzamide is an organic compound with the molecular formula C14H14N2O It is a benzamide derivative, characterized by the presence of an amino group and a methyl-substituted phenyl group attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(2-methylphenyl)benzamide typically involves the reaction of 2-aminobenzamide with 2-methylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene, and at a temperature range of 0-25°C. The reaction proceeds via nucleophilic addition of the amino group to the isocyanate, followed by cyclization to form the benzamide structure.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method offers advantages such as improved reaction control, higher yields, and reduced production time. The use of microreactors allows for precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(2-methylphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring, using reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound features a benzamide structure with an amino group and a 2-methylphenyl substituent. Its properties include:
- Molecular Weight : 226.27 g/mol
- LogP : 3.4
- Polar Surface Area : 55 Ų
- Hydrogen Bond Donors : 2
- Hydrogen Bond Acceptors : 2
These properties contribute to its reactivity and biological activity, making it an essential building block in various chemical syntheses.
Drug Development
2-amino-N-(2-methylphenyl)benzamide has been investigated for its potential as a pharmaceutical agent due to its structural characteristics that allow for interactions with biological targets. Notable applications include:
- Anticancer Research : Derivatives of this compound have shown significant inhibition against various cancer cell lines, indicating potential use in targeted therapies for neoplastic diseases .
- Antimicrobial Properties : Studies suggest that this compound may possess antimicrobial activity, making it a candidate for developing new antibiotics .
Synthesis of Novel Compounds
The compound serves as a precursor in the synthesis of various derivatives that enhance therapeutic efficacy or provide new pharmacological profiles. Its versatility in organic synthesis allows researchers to modify its structure to explore different biological activities.
Material Science
In addition to its pharmaceutical applications, this compound is utilized in the production of polymers and other materials due to its amide functional group, which can enhance the properties of plastics and rubbers.
Agricultural Chemicals
The compound's reactivity makes it suitable for developing agrochemicals, including pesticides and herbicides, contributing to advancements in agricultural science.
Case Studies
Mechanism of Action
The mechanism of action of 2-amino-N-(2-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-N-(2,6-dimethylphenyl)benzamide
- 2-amino-N-(2,4-dimethylphenyl)benzamide
- N-(2-aminobenzoyl)-2-methylaniline
Uniqueness
2-amino-N-(2-methylphenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity.
Biological Activity
2-amino-N-(2-methylphenyl)benzamide, also known as a benzamide derivative, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound exhibits a range of biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).
- Chemical Formula : C14H14N2O
- Molecular Weight : 226.28 g/mol
- IUPAC Name : this compound
The biological activity of this compound can be attributed to several mechanisms:
- Antineoplastic Activity : Compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. For instance, studies indicate that benzamide derivatives can inhibit tumor growth by inducing apoptosis and inhibiting cell proliferation in neoplastic cells .
- Antiviral Properties : Research has demonstrated that certain benzamide derivatives can interfere with viral replication processes. For example, specific benzamides have been identified to reduce HBV DNA levels by promoting the formation of empty capsids through interactions with HBV core proteins .
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for enzymes involved in cancer progression and viral replication. For instance, some studies highlight the inhibition of dihydrofolate reductase (DHFR) as a mechanism through which benzamide derivatives exert their effects on cell growth and proliferation .
Cancer
A series of studies have evaluated the antitumor effects of benzamide derivatives, including this compound:
- In Vivo Studies : In animal models, compounds exhibiting similar structures have been shown to significantly reduce tumor size in models of mammary adenocarcinoma and colon carcinoma. For example, a related compound demonstrated complete inhibition of tumor growth at specific dosages (e.g., 7.0 mg/kg/day) in SD rats .
- In Vitro Studies : Cytotoxicity assays against various cancer cell lines revealed that certain benzamides possess IC50 values indicating potent antitumor activity, with values often below 250 µg/mL being considered cytostatically active .
Infectious Diseases
The antiviral potential of benzamides has been explored extensively:
- Hepatitis B Virus (HBV) : Benzamide derivatives have shown promising results in reducing HBV replication in vitro by disrupting nucleocapsid assembly, suggesting their potential use as antiviral agents .
- Trypanosomiasis : A related compound was found to exhibit potent activity against Trypanosoma brucei, with an EC50 value as low as 0.001 μM in vitro, indicating strong antiparasitic properties .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of benzamides:
- Substituent Effects : Variations in substituents at the aromatic rings significantly influence the potency and selectivity of these compounds. For example, modifications at the para or ortho positions can enhance binding affinity to target proteins or improve pharmacokinetic properties .
- Lead Optimization : The identification of lead compounds through high-throughput screening has led to the development of more potent analogues with improved selectivity and reduced toxicity profiles for both cancer and viral targets .
Case Studies
- Antitumor Efficacy in Rats :
- Antiviral Activity Against HBV :
Properties
IUPAC Name |
2-amino-N-(2-methylphenyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-10-6-2-5-9-13(10)16-14(17)11-7-3-4-8-12(11)15/h2-9H,15H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOXHTELQAYPDBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40352176 | |
Record name | 2-amino-N-(2-methylphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40352176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4943-85-5 | |
Record name | 2-amino-N-(2-methylphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40352176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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